![molecular formula C5H3BrClN3O2 B13659622 6-Bromo-4-chloro-3-nitropyridin-2-amine](/img/structure/B13659622.png)
6-Bromo-4-chloro-3-nitropyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-4-chloro-3-nitropyridin-2-amine is a heterocyclic compound with the molecular formula C5H3BrClN3O2. This compound is part of the pyridine family, characterized by a six-membered ring containing one nitrogen atom. It is known for its applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-chloro-3-nitropyridin-2-amine typically involves the halogenation and nitration of pyridine derivativesThe reaction conditions often involve the use of bromine and a suitable solvent, such as acetic acid, under controlled temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and nitration processes. These methods are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality .
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-4-chloro-3-nitropyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in a polar solvent like dimethyl sulfoxide.
Reduction: Typical reducing agents include hydrogen gas with palladium on carbon as a catalyst.
Major Products Formed
Substitution: Products include various substituted pyridines depending on the nucleophile used.
Reduction: The major product is 6-Bromo-4-chloro-3-aminopyridine.
Wissenschaftliche Forschungsanwendungen
6-Bromo-4-chloro-3-nitropyridin-2-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals and dyes.
Wirkmechanismus
The mechanism of action of 6-Bromo-4-chloro-3-nitropyridin-2-amine involves its interaction with specific molecular targets. For instance, it can bind to viral envelopes and inhibit the fusion of viral membranes with host cells, preventing the release of viral contents into the cytoplasm . This mechanism is particularly relevant in its antiviral applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-3-nitropyridin-2-amine: Similar in structure but lacks the bromine atom.
2-Amino-6-chloro-3-nitropyridine: Similar but with different substitution patterns
Uniqueness
6-Bromo-4-chloro-3-nitropyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms, along with the nitro group, makes it a versatile intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry .
Eigenschaften
Molekularformel |
C5H3BrClN3O2 |
---|---|
Molekulargewicht |
252.45 g/mol |
IUPAC-Name |
6-bromo-4-chloro-3-nitropyridin-2-amine |
InChI |
InChI=1S/C5H3BrClN3O2/c6-3-1-2(7)4(10(11)12)5(8)9-3/h1H,(H2,8,9) |
InChI-Schlüssel |
WPVRRNYWGJZSGJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(N=C1Br)N)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.